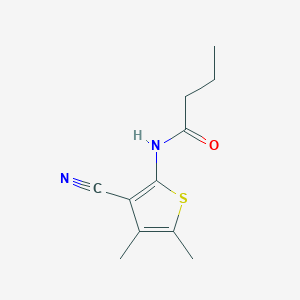![molecular formula C23H29N3O3 B251079 3-isopropoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B251079.png)
3-isopropoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-isopropoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It belongs to the class of benzamide derivatives and has been studied extensively for its pharmacological activities.
作用機序
The exact mechanism of action of 3-isopropoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide is not fully understood. However, it has been suggested that it may act as a modulator of the dopamine and serotonin systems in the brain. It may also exert its effects by inhibiting the production of inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to possess several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects.
実験室実験の利点と制限
The advantages of using 3-isopropoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide in lab experiments include its potential therapeutic properties, its ability to modulate the dopamine and serotonin systems, and its anti-inflammatory effects. However, its limitations include its complex synthesis method and its potential toxicity.
将来の方向性
There are several future directions for the study of 3-isopropoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide. These include further studies on its mechanism of action, its potential use in the treatment of neurodegenerative disorders, and its potential use in the development of new anti-inflammatory drugs. Additionally, further studies are needed to assess its safety and toxicity in humans.
合成法
The synthesis of 3-isopropoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide involves several steps. The starting material is 4-(4-aminophenyl)piperazine, which is reacted with propionic anhydride to obtain 4-(4-propionyl-1-piperazinyl)aniline. The obtained product is then reacted with 3-isopropoxybenzoyl chloride in the presence of a base to yield the final product.
科学的研究の応用
3-isopropoxy-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide has been studied extensively for its potential therapeutic properties. It has been shown to possess anti-inflammatory, analgesic, and antipyretic activities. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
特性
分子式 |
C23H29N3O3 |
|---|---|
分子量 |
395.5 g/mol |
IUPAC名 |
N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propan-2-yloxybenzamide |
InChI |
InChI=1S/C23H29N3O3/c1-4-22(27)26-14-12-25(13-15-26)20-10-8-19(9-11-20)24-23(28)18-6-5-7-21(16-18)29-17(2)3/h5-11,16-17H,4,12-15H2,1-3H3,(H,24,28) |
InChIキー |
JVAQBTNWEKICSI-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC(C)C |
正規SMILES |
CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-chlorophenoxy)-2-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B250996.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B250998.png)
![N-[(4-{4-[(2-methylphenyl)carbonyl]piperazin-1-yl}phenyl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B251002.png)
![3,5-dichloro-2-methoxy-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B251004.png)


![N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-methylbenzamide](/img/structure/B251008.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-3,5-diethoxybenzamide](/img/structure/B251009.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)nicotinamide](/img/structure/B251011.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,2-dimethylpropanamide](/img/structure/B251015.png)
![3-chloro-4-methoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251016.png)
![3-iodo-4-methyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B251017.png)
![Methyl 4-(4-methylpiperazin-1-yl)-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate](/img/structure/B251018.png)
![2-methoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B251019.png)
